molecular formula C10H9N3O B2809795 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile CAS No. 2034154-04-4

5-(2-Oxopyrrolidin-1-yl)nicotinonitrile

Cat. No.: B2809795
CAS No.: 2034154-04-4
M. Wt: 187.202
InChI Key: QXILSMJDSZEPIV-UHFFFAOYSA-N
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Description

Significance of Nicotinonitrile and Pyrrolidinone Scaffolds in Contemporary Chemical Research

The nicotinonitrile, or 3-cyanopyridine, framework is a prominent heterocyclic motif in medicinal chemistry. researchgate.netekb.eg It is a key structural component in numerous natural products and synthetic drugs, valued for its ability to serve as a versatile scaffold in the design of novel therapeutic agents. ekb.eg The pyridine (B92270) ring system is one of the most common nitrogen-containing heteroaromatics found in a wide array of physiologically active compounds. ekb.eg Derivatives of nicotinonitrile have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.gov

Similarly, the pyrrolidinone (or 2-oxopyrrolidine) scaffold is a five-membered lactam that is a cornerstone in drug discovery and development. Its presence is noted in a multitude of pharmacologically active compounds. The pyrrolidinone ring's unique conformational flexibility and its capacity to engage in various intermolecular interactions, such as hydrogen bonding, make it an attractive feature for designing molecules that can effectively bind to biological targets.

Overview of 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile within Heterocyclic Chemistry Research

A comprehensive search of scientific literature and chemical databases for "this compound" did not yield specific research articles, detailed synthesis protocols, or characterization data for this particular compound. While numerous studies describe the synthesis and biological evaluation of a wide array of nicotinonitrile and pyrrolidinone derivatives, the specific linkage of these two rings at the 5-position of the nicotinonitrile and the 1-position of the pyrrolidinone does not appear to be a subject of published research.

Consequently, the following sections, which were intended to provide detailed information on the physicochemical properties, synthesis, and research applications of this compound, cannot be populated with factual data at this time due to the absence of available information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-oxopyrrolidin-1-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-5-8-4-9(7-12-6-8)13-3-1-2-10(13)14/h4,6-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXILSMJDSZEPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 5 2 Oxopyrrolidin 1 Yl Nicotinonitrile and Its Derivatives

General Synthetic Approaches to Nicotinonitrile and Pyrrolidinone Moieties

The synthesis of the title compound relies on the construction of two key heterocyclic structures: nicotinonitrile and 2-pyrrolidinone (B116388).

Nicotinonitrile Moiety: The nicotinonitrile (3-cyanopyridine) core is a common scaffold in medicinal chemistry. ekb.eg General synthetic routes often employ multicomponent reactions, which allow for the assembly of the pyridine (B92270) ring in a single step from simple acyclic precursors. A prevalent method involves the condensation of chalcones (α,β-unsaturated ketones) with nitriles containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of ammonium (B1175870) acetate (B1210297). researchgate.netnih.gov The reaction proceeds through a series of steps including Michael addition, cyclization, and aromatization. researchgate.net Another classical method for preparing the parent nicotinonitrile is the dehydration of nicotinamide, often achieved by heating with a strong dehydrating agent like phosphorus pentoxide. orgsyn.org

Interactive Data Table: Common Syntheses of Nicotinonitrile Derivatives

Starting Materials Reagents Product Type Reference
Aldehyde, Ketone, Malononitrile Ammonium Acetate 2-Amino-nicotinonitrile nih.gov
Chalcone, Ethyl Cyanoacetate Ammonium Acetate 2-Oxo-1,2-dihydropyridine-3-carbonitrile researchgate.net
Nicotinamide Phosphorus Pentoxide Nicotinonitrile orgsyn.org

Pyrrolidinone Moiety: The 2-pyrrolidinone (or γ-butyrolactam) ring is a five-membered lactam. wikipedia.org The most common industrial synthesis involves the reaction of gamma-butyrolactone (B3396035) (GBL) with ammonia (B1221849) at high temperatures (250–290 °C) and pressures. wikipedia.orgchemicalbook.comgoogle.com This process achieves high conversion and selectivity. chemicalbook.com Alternative laboratory and industrial routes include the reduction of succinimide, the hydrogenation of succinonitrile (B93025) under hydrolytic conditions, and biological pathways starting from glutamate. wikipedia.orgresearchgate.net

Specific Synthesis of 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile

While a single dedicated publication detailing the synthesis of this compound is not prominent, its structure suggests a logical assembly through modern cross-coupling reactions. The most plausible and efficient method involves the formation of the C-N bond between the C5 position of the nicotinonitrile ring and the nitrogen atom of the 2-pyrrolidinone ring.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction ideally suited for this transformation. wikipedia.org This reaction is widely used for constructing C-N bonds and is known to be effective for the N-arylation of amides and lactams. researchgate.netacsgcipr.org The proposed synthesis would start with a 5-halonicotinonitrile, such as 5-bromonicotinonitrile, and couple it with 2-pyrrolidinone. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu, Cs₂CO₃) in an inert solvent like toluene (B28343) or dioxane.

Proposed Buchwald-Hartwig Synthesis of this compound:

Aryl Halide: 5-Bromonicotinonitrile

Amine Component: 2-Pyrrolidinone

Catalyst System: Palladium(II) acetate (Pd(OAc)₂)

Ligand: Xantphos or BINAP

Base: Caesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOt-Bu)

Solvent: Toluene or 1,4-Dioxane

Conditions: Elevated temperature (e.g., 80-110 °C) under an inert atmosphere.

This methodology has proven effective for the coupling of various lactams with aryl halides, offering a direct and high-yielding route to the target compound. researchgate.netresearchgate.net

Derivatization and Structural Modifications of this compound

Nucleophilic Substitution Reactions in the Nicotinonitrile Core

The pyridine ring in nicotinonitrile is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the ortho (C2, C6) or para (C4) positions relative to the ring nitrogen. wikipedia.orgmasterorganicchemistry.com For derivatives of this compound, introducing a leaving group like a halogen (e.g., chlorine) at the C2 or C6 position would enable further functionalization. For instance, a 2-chloro-5-(2-oxopyrrolidin-1-yl)nicotinonitrile intermediate could react with various nucleophiles such as amines, alkoxides, or thiolates to yield a range of substituted derivatives. researchgate.netnih.govyoutube.com The reaction proceeds via an addition-elimination mechanism, forming a stabilized Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.com

Cyclization Reactions for Fused Heterocyclic Systems (e.g., Thorpe-Ziegler Cyclization)

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the base-catalyzed condensation of two nitrile groups to form an enamine, which can then be hydrolyzed to a cyclic ketone. wikipedia.orgsynarchive.comlscollege.ac.in To apply this methodology to this compound, a second nitrile group must be introduced onto the molecule. For example, a derivative functionalized at the C4 or C6 position with a cyanomethyl group (-CH₂CN) could undergo an intramolecular Thorpe-Ziegler cyclization. This would create a new ring fused to the pyridine core, leading to complex polycyclic systems such as dihydronaphthyridine derivatives. researchgate.net The reaction is typically promoted by strong bases like sodium ethoxide or sodium hydride. mdpi.com

Multicomponent Reaction Strategies in this compound Derivative Synthesis

Multicomponent reactions (MCRs) offer an efficient strategy for synthesizing complex molecules like nicotinonitrile derivatives in a single step. researchgate.netresearchgate.netosi.lv Instead of derivatizing the pre-formed this compound, MCRs can be used to construct a diversely substituted nicotinonitrile ring system from the ground up by varying the initial building blocks. For example, in a typical nicotinonitrile synthesis using an aldehyde, a ketone, and a cyano-component, one could use a ketone or aldehyde that already contains the 2-oxopyrrolidin-1-yl moiety. nih.govnih.gov This approach allows for the rapid generation of a library of derivatives with various substituents on the pyridine ring, providing a powerful tool for structural exploration. nih.gov

Glycosylation and Formation of Novel Nucleoside Analogues

The formation of nucleoside analogues by attaching a sugar moiety to a heterocyclic base is a key strategy in drug discovery. nih.govresearchgate.netsemanticscholar.org Nicotinonitrile derivatives, particularly those that can exist in a 2-pyridone tautomeric form, are suitable scaffolds for N-glycosylation. nih.govresearchgate.net Research has shown that 2-oxonicotinonitriles can be coupled with activated sugar derivatives, such as peracetylated glycosyl bromides, to form N-glycosides. nih.gov The reaction typically proceeds in the presence of a base, which deprotonates the nitrogen of the pyridone ring, allowing it to act as a nucleophile and attack the anomeric carbon of the sugar. researchgate.net This methodology could be applied to a 2-hydroxy derivative of this compound to generate novel nucleoside analogues, where the pyrrolidinone-substituted nicotinonitrile acts as the nucleobase mimic. nih.govnih.govmdpi.commdpi.com

Functional Group Transformations and Heterocycle Annulation Approaches

The construction of the this compound scaffold can be envisioned through several synthetic disconnections. A primary strategy involves the formation of the C-N bond between a pre-functionalized nicotinonitrile and a 2-pyrrolidinone ring or, alternatively, the construction of the nicotinonitrile ring onto a pre-existing N-substituted pyrrolidinone.

Functional Group Transformations:

A plausible approach begins with a suitably substituted nicotinonitrile derivative, such as 5-aminonicotinonitrile. The amino group can serve as a handle for the introduction of the 2-oxopyrrolidine ring. One potential pathway involves the reaction of 5-aminonicotinonitrile with γ-butyrolactone under conditions that promote N-acylation followed by cyclization. Alternatively, reaction with 4-chlorobutyryl chloride would yield an intermediate that can be cyclized to the desired 2-oxopyrrolidinone substituent.

Transformations of the cyano group on the nicotinonitrile ring are also a key aspect of derivatization. The nitrile functionality is highly versatile and can be converted into various other functional groups, including amides, carboxylic acids, or tetrazoles, allowing for the synthesis of a diverse range of derivatives. researchgate.net For instance, hydrolysis of the nitrile to a carboxylic acid would provide a key intermediate for further modifications.

Heterocycle Annulation Approaches:

Heterocycle annulation strategies offer another powerful tool for the synthesis of derivatives of this compound. Starting from the core molecule, the nicotinonitrile ring can be used as a building block for the construction of fused heterocyclic systems. For example, the Thorpe-Ziegler reaction, involving the intramolecular cyclization of dinitriles, could be adapted to create annulated products.

Furthermore, multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step and could be employed to synthesize the core nicotinonitrile structure. A one-pot synthesis of substituted nicotinonitriles can be achieved through the reaction of an aldehyde, an active methylene compound (like malononitrile), and an ammonium salt. researchgate.net By employing a starting material that already contains the 2-oxopyrrolidin-1-yl moiety, this approach could potentially lead to the direct synthesis of the target compound or its close analogues.

For instance, the reaction of 2-cyanothioacetamide (B47340) with chalcones or benzylideneacetone (B49655) has been used to synthesize 3-cyanopyridine-2-thiones, which are versatile intermediates for further annulation reactions to form thieno[2,3-b]pyridines. researchgate.net Adapting such a strategy by incorporating the 5-(2-Oxopyrrolidin-1-yl) group into one of the starting materials could lead to novel fused derivatives.

Reaction Type Starting Materials Key Intermediates/Products Potential Derivatives
N-Arylation5-Aminonicotinonitrile, γ-Butyrolactone or 4-Chlorobutyryl chlorideN-(5-cyanopyridin-3-yl)-4-chlorobutanamideCore this compound
Nitrile HydrolysisThis compound5-(2-Oxopyrrolidin-1-yl)nicotinic acidAmide and ester derivatives
Thorpe-Ziegler CyclizationDinitrile derivative of the parent compoundAnnulated pyridinesFused heterocyclic systems
Multicomponent ReactionAldehyde, Malononitrile, Ammonium acetate (with one component bearing the pyrrolidinone)Substituted nicotinonitrilesDirectly synthesized derivatives
Thieno[2,3-b]pyridine Annulation2-Cyanothioacetamide derivative, Chalcone3-Cyanopyridine-2-thione intermediateThieno[2,3-b]pyridine fused derivatives

Exploration of Green Chemistry Methodologies in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. The synthesis of this compound and its derivatives can benefit from the adoption of such methodologies.

One promising area is the use of greener solvents and catalysts. Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, ethanol, or bio-based solvents like eucalyptol. researchgate.net The use of heterogeneous catalysts, particularly those based on magnetic nanoparticles, offers significant advantages in terms of ease of separation and reusability, leading to a more sustainable process. For example, a nanomagnetic metal-organic framework has been successfully employed for the synthesis of various nicotinonitrile derivatives under solvent-free conditions. nih.gov This approach not only reduces solvent waste but also simplifies the work-up procedure.

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. researchgate.net The application of microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.

Furthermore, one-pot, multi-component reactions, as mentioned earlier, are inherently green as they reduce the number of synthetic steps, minimize waste generation, and improve atom economy. researchgate.net Designing a convergent synthesis where the key fragments are assembled in a single step would be a highly desirable green approach for this compound.

Solvent-free reaction conditions represent an ideal scenario from a green chemistry perspective. The synthesis of nicotinonitrile derivatives has been reported under solvent-free conditions using triethylamine (B128534) as a catalyst, offering a simple workup procedure and high purity of the products. researchgate.net

Green Chemistry Approach Description Potential Benefits Example Application
Green SolventsUse of environmentally benign solvents like water, ethanol, or bio-solvents.Reduced toxicity and environmental pollution.Synthesis of nicotinonitriles in ethanol. nih.gov
Heterogeneous CatalysisEmployment of reusable catalysts, such as nanomagnetic metal-organic frameworks.Easy catalyst recovery and recycling, reduced waste.Solvent-free synthesis of nicotinonitriles. nih.gov
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Shorter reaction times, increased yields, reduced energy consumption.Microwave-promoted Kabachnik-Fields reaction for α-aminophosphonates. researchgate.net
Multicomponent ReactionsCombining three or more reactants in a single step to form the product.Increased efficiency, reduced waste, high atom economy.One-pot synthesis of highly substituted pyridines. researchgate.net
Solvent-Free ReactionsConducting reactions without a solvent medium.Elimination of solvent waste, simplified purification.Triethylamine-catalyzed synthesis of nicotinonitriles. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 5 2 Oxopyrrolidin 1 Yl Nicotinonitrile

General Reaction Pathways and Transformation Scope

Currently, there is no published research detailing the general reaction pathways and transformation scope specifically for 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile. Investigations into the reactivity of this molecule would likely explore the transformations of its key functional groups: the pyridine (B92270) ring, the nitrile group, and the lactam (pyrrolidinone) ring.

Hypothetically, potential reaction pathways could involve:

Reactions of the Pyridine Ring: The pyridine ring is generally susceptible to nucleophilic substitution, particularly at positions ortho and para to the electron-withdrawing nitrile group. However, the electron-donating nature of the nitrogen atom in the pyrrolidinone ring might modulate this reactivity. Electrophilic substitution on the pyridine ring is typically difficult but could potentially occur under forcing conditions.

Transformations of the Nitrile Group: The cyano group is a versatile functional handle that can undergo a wide range of transformations. These could include hydrolysis to a carboxylic acid or amide, reduction to an amine, or addition of organometallic reagents to form ketones.

Reactions involving the Pyrrolidinone Ring: The lactam ring is generally stable but can undergo hydrolysis under acidic or basic conditions to yield the corresponding amino acid derivative. The carbonyl group of the lactam could also potentially react with strong reducing agents.

A systematic study of these transformations would be necessary to define the actual reaction scope of this compound.

Elucidation of Reaction Mechanisms (e.g., Nucleophilic Additions, Rearrangement Reactions)

The elucidation of reaction mechanisms for any transformations of this compound would require detailed experimental studies. To date, no such mechanistic studies have been reported in the scientific literature.

For hypothetical reactions, one could propose potential mechanisms. For instance, a nucleophilic aromatic substitution on the pyridine ring would likely proceed through a Meisenheimer complex. The mechanism of nitrile hydrolysis would depend on the reaction conditions, proceeding through either a protonated or deprotonated intermediate. However, without experimental evidence, such as kinetic studies, isotope labeling, or the isolation of intermediates, these remain purely speculative.

Analysis of Kinetic and Thermodynamic Control in Chemical Transformations

The concepts of kinetic and thermodynamic control are fundamental to understanding the outcome of chemical reactions. In the context of this compound, a study of kinetic versus thermodynamic control would be relevant in reactions where multiple products can be formed. For example, in a potential electrophilic substitution reaction, the position of substitution could be governed by the relative stability of the possible intermediates (thermodynamic control) or the relative activation energies for their formation (kinetic control).

As there are no published studies on the chemical transformations of this specific compound, there is no data available to perform an analysis of kinetic and thermodynamic control. Such an analysis would necessitate experimental work involving variation of reaction conditions (temperature, time, catalysts) and quantification of product distributions.

Computational Chemistry Approaches to Reaction Mechanism Prediction and Validation

Computational chemistry has become a powerful tool for predicting and validating reaction mechanisms. chem-soc.si Methods such as Density Functional Theory (DFT) could be employed to model the structure of this compound and to calculate the energies of potential reactants, transition states, and products for various hypothetical reactions. This would provide valuable insights into the feasibility of different reaction pathways and could help to predict the regioselectivity and stereoselectivity of transformations.

However, a search of the existing literature indicates that no computational studies have been performed specifically on this compound. Such a study would be a valuable first step in understanding the chemical reactivity of this molecule in the absence of experimental data.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments would be required to assign all proton and carbon signals and to establish the connectivity between them.

One-Dimensional NMR (¹H and ¹³C) Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the pyrrolidinone ring. The chemical shifts (δ) of these protons are influenced by their electronic environment, and the splitting patterns (multiplicity) would reveal the number of adjacent protons, a phenomenon known as spin-spin coupling.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic pyridine ring, the lactam ring of the pyrrolidinone moiety, and the nitrile group would appear in characteristic regions, aiding in the initial structural assignment.

Table 1: Predicted ¹H NMR Spectral Data for 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-2 (Pyridine) 8.8 - 9.0 d ~2.0
H-4 (Pyridine) 8.2 - 8.4 dd ~8.0, 2.0
H-6 (Pyridine) 9.1 - 9.3 d ~8.0
H-3' (Pyrrolidinone) 2.6 - 2.8 t ~7.5
H-4' (Pyrrolidinone) 2.1 - 2.3 p ~7.5
H-5' (Pyrrolidinone) 3.8 - 4.0 t ~7.5

Note: This is a predictive table. Actual experimental data is not currently available.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-2 (Pyridine) 150 - 152
C-3 (Pyridine) 110 - 112
C-4 (Pyridine) 140 - 142
C-5 (Pyridine) 135 - 137
C-6 (Pyridine) 153 - 155
CN (Nitrile) 116 - 118
C-2' (Pyrrolidinone) 174 - 176
C-3' (Pyrrolidinone) 30 - 32
C-4' (Pyrrolidinone) 18 - 20
C-5' (Pyrrolidinone) 48 - 50

Note: This is a predictive table. Actual experimental data is not currently available.

Two-Dimensional NMR (COSY, HMBC, HSQC) for Connectivities

Two-dimensional NMR experiments are crucial for establishing the bonding network within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of proton networks within the pyridine and pyrrolidinone rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds apart. This is particularly important for connecting the pyridine and pyrrolidinone fragments and for assigning quaternary carbons.

Vibrational Spectroscopy for Functional Group Identification (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the nitrile (C≡N) stretching vibration, the amide carbonyl (C=O) of the lactam, and the C-N and C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule.

FT-Raman Spectroscopy: FT-Raman spectroscopy would complement the FT-IR data. The nitrile and the aromatic ring vibrations are often strong in the Raman spectrum, which could aid in their definitive identification.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Functional Group Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted FT-Raman Frequency (cm⁻¹)
C≡N Stretching 2220 - 2240 2220 - 2240
C=O (Lactam) Stretching 1680 - 1700 1680 - 1700
C=C, C=N (Aromatic) Stretching 1550 - 1620 1550 - 1620
C-H (Aromatic) Stretching 3000 - 3100 3000 - 3100
C-H (Aliphatic) Stretching 2850 - 2960 2850 - 2960

Note: This is a predictive table. Actual experimental data is not currently available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum would be expected to show absorption bands characteristic of the π-π* electronic transitions within the nicotinonitrile aromatic system. The position and intensity of these bands provide insights into the electronic structure of the conjugated system.

Mass Spectrometry (ESI-MS, HR-ESI-MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

ESI-MS (Electrospray Ionization Mass Spectrometry): This soft ionization technique would be used to determine the molecular weight of the compound by observing the protonated molecule [M+H]⁺.

HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry): HR-MS would provide a highly accurate mass measurement, allowing for the determination of the precise elemental formula of the molecule. Analysis of the fragmentation pattern could also provide further structural information.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages would be compared with the calculated values for the proposed molecular formula to confirm its elemental composition and purity.

Table 4: Compound Names Mentioned in the Article

Compound Name

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, for this compound has been deposited in scientific databases or published in peer-reviewed literature. This information is essential for a definitive determination of its three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Chiroptical Properties and Stereochemical Analysis for Stereoisomers

There is no available information regarding the chiroptical properties of this compound. The pyrrolidinone ring contains a potential stereocenter, which would lead to the existence of stereoisomers. However, no studies on the synthesis, separation, or analysis of these potential isomers using techniques such as circular dichroism (CD) spectroscopy or measurements of specific rotation have been reported. Consequently, a stereochemical analysis cannot be provided.

Computational Chemistry and Quantum Chemical Investigations

Quantum Chemical Calculations

To investigate the molecular properties of 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile, quantum chemical calculations would be performed using methods such as ab initio Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT). DFT methods, with various functionals like B3LYP, are often chosen for their balance of accuracy and computational cost. The selection of a basis set, such as 6-31G(d,p) or a larger one like 6-311++G(d,p), would be crucial for obtaining reliable results for the molecular geometry, electronic structure, and other properties. These calculations would provide the optimized molecular structure and the foundational data for further analyses.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Analysis

The electronic reactivity and kinetic stability of this compound would be explored through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. The spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attacks.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution and predict the reactive sites of this compound. The MEP map illustrates regions of negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). This analysis is valuable for understanding intermolecular interactions, particularly in biological systems.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis would be employed to gain insights into the intramolecular bonding and delocalization of electron density. This method provides information about charge transfer between orbitals, which contributes to the stability of the molecule. The analysis of donor-acceptor interactions within the NBO framework would quantify the hyperconjugative and resonance effects within the molecular structure of this compound.

Studies of Intermolecular Interactions and Noncovalent Interaction Plots

To understand how this compound interacts with other molecules, studies of its intermolecular interactions would be conducted. Noncovalent Interaction (NCI) plots, based on the electron density and its derivatives, would be generated to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. This is crucial for predicting the compound's behavior in condensed phases and its potential binding modes with biological targets.

In the absence of specific published data for this compound, any tables or detailed findings would be purely hypothetical. The execution of these computational studies would be necessary to provide the scientifically accurate and specific information requested.

Exploration of Research Applications and Biological Activity in Vitro/non Human in Vivo Models

In Vitro Antioxidant Activity Screening and Mechanisms

No specific studies detailing the in vitro antioxidant activity, radical scavenging capacity, or mechanistic pathways for 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile were identified in the scientific literature.

In Vitro Antimicrobial Activity Studies (Antibacterial, Antifungal Efficacy)

There are no available research articles or data assessing the antibacterial or antifungal efficacy of this compound against specific microbial strains.

In Vitro Anticancer and Antiproliferative Activity Assessments on Cell Lines

No studies were found that evaluated the cytotoxic or antiproliferative effects of this compound on any human cancer cell lines.

In Vitro Antiviral Activity Investigations

A search of virology and medicinal chemistry literature yielded no information regarding the evaluation of this compound for activity against any viruses.

Enzyme Inhibition Studies

There is no published data on the inhibitory activity of this compound against the specified enzymes: Sphingosine 1-Phosphate Lyase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), PIM-1 Kinase, Histone Deacetylases (HDACs), Tubulin, or Protein Tyrosine Phosphatase 1B (PTP1B).

Insecticidal and Molluscicidal Activity Screening in Non-Human Organisms

No specific screening data for the insecticidal or molluscicidal properties of this compound was found.

Structure-Activity Relationship (SAR) Elucidation for Optimized Biological Performance

As there is no primary biological activity data available for this compound, no structure-activity relationship studies have been published that include this compound.

Investigations into Potential Applications in Materials Science (e.g., Electrical, Optical Materials)

As of the current body of scientific literature, there are no specific research studies or data available concerning the investigation of "this compound" for applications in materials science, including its potential use as an electrical or optical material. Searches of chemical and materials science databases have not yielded any publications detailing the synthesis, characterization, or theoretical modeling of this specific compound for these purposes.

While the broader class of nicotinonitrile derivatives has been a subject of interest for their potential photophysical and nonlinear optical properties, this research has not yet been extended to this compound. Therefore, no experimental data on its electrical conductivity, dielectric properties, absorption and emission spectra, or other relevant characteristics for materials science applications have been reported.

Consequently, a data table summarizing research findings on the materials science applications of this compound cannot be provided at this time. Further research would be necessary to determine if this compound possesses any properties that would make it a candidate for use in electrical or optical materials.

Conclusion and Future Research Perspectives

Summary of Current Research Landscape and Key Findings for 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile

A thorough examination of existing scientific databases and literature indicates that dedicated research on this compound is nascent. While the broader families of nicotinonitriles and pyrrolidinones have been the subject of numerous studies, the specific combination represented by this compound has not been a primary focus. The current landscape is therefore defined by a lack of direct key findings. General insights can be gleaned from related structures, suggesting that the fusion of a nicotinonitrile ring, known for its role in various biologically active compounds, with a 2-oxopyrrolidine moiety, a common feature in nootropic and other therapeutic agents, presents a promising yet unverified profile.

Identification of Critical Knowledge Gaps and Unexplored Research Avenues

The primary knowledge gap is the fundamental characterization of this compound. There is a pressing need to establish its basic physicochemical properties, spectral data, and crystalline structure. Furthermore, its biological activity remains entirely speculative. Key unexplored research avenues include:

Synthesis and Characterization: Development and optimization of a reliable synthetic route to produce the compound in sufficient purity and yield for further studies.

In Vitro Screening: A broad-based screening of its activity against various cancer cell lines, bacterial and fungal strains, and viral targets.

Pharmacological Profiling: Investigation into its potential effects on the central nervous system, given the known activities of other pyrrolidinone-containing compounds.

Toxicological Assessment: Initial cytotoxicity studies to determine its safety profile in cellular models.

Directions for Advanced Synthetic Methodologies and Chemical Transformations

Future research should focus on developing efficient and scalable synthetic strategies for this compound. This could involve exploring novel coupling reactions between a substituted pyridine (B92270) precursor and 2-pyrrolidinone (B116388) or building the pyrrolidinone ring onto a pre-functionalized nicotinonitrile core. Advanced methodologies such as microwave-assisted synthesis or flow chemistry could be employed to optimize reaction times and yields. Furthermore, once the core structure is accessible, a variety of chemical transformations could be explored to generate a library of derivatives, allowing for the investigation of structure-activity relationships.

Prospects for Deeper Mechanistic Understanding through Computational and Experimental Synergy

The synergy between computational modeling and experimental work will be crucial in accelerating the understanding of this compound. Molecular docking studies could predict potential biological targets, guiding the design of focused biological assays. Quantum chemical calculations can provide insights into its electronic structure and reactivity, aiding in the design of synthetic routes and the interpretation of experimental data. These computational predictions must then be validated through rigorous experimental testing to build a comprehensive mechanistic understanding.

Future Avenues in Targeted Biological Research and Strategic Derivatization

Assuming initial screenings reveal promising biological activity, future research should pivot towards more targeted investigations. For instance, if anticancer activity is observed, studies should focus on identifying the specific cellular pathways affected. If antimicrobial properties are discovered, the mechanism of action against pathogens should be elucidated.

Strategic derivatization will be a key component of future research. By systematically modifying the nicotinonitrile and pyrrolidinone rings with various functional groups, it may be possible to enhance potency, selectivity, and pharmacokinetic properties. This approach could lead to the development of lead compounds for further preclinical and clinical investigation. The table below outlines potential areas for strategic derivatization.

Ring SystemPosition of ModificationPotential Functional Groups to IntroduceDesired Outcome
Nicotinonitrile Positions 2, 4, 6Halogens, Alkyl groups, Aryl groups, Amino groupsModulate electronic properties, improve target binding, enhance solubility
Pyrrolidinone Positions 3, 4Alkyl groups, Hydroxyl groups, Carbonyl groupsIntroduce chirality, alter polarity, create new interaction points

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile?

  • Methodology : A multi-step approach is commonly employed. First, construct the pyridine core via condensation reactions using precursors like cyanoacetates and aldehydes. Chlorination using phosphoryl chloride (POCl₃) under reflux conditions introduces reactive sites . Subsequent substitution with pyrrolidinone derivatives can be achieved via nucleophilic aromatic substitution (NAS), leveraging polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., K₂CO₃) . Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients.

Key Data :

StepReagents/ConditionsYield (%)Reference
Core formationCyanoacetate, aldehyde, NH₄OAc, ethanol, reflux70–85
ChlorinationPOCl₃, 80°C, 6 hr90–95
SubstitutionPyrrolidinone, DMF, K₂CO₃, 100°C75–80

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm the pyridine ring protons (δ 7.5–8.5 ppm) and pyrrolidinone carbonyl (δ ~170 ppm). The nitrile group (C≡N) appears as a singlet in ¹³C NMR (δ ~115 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks matching the molecular formula (C₁₀H₈N₃O). High-resolution MS (HRMS) ensures exact mass agreement (±5 ppm) .
  • IR Spectroscopy : Stretching vibrations for nitrile (C≡N, ~2240 cm⁻¹) and lactam carbonyl (C=O, ~1680 cm⁻¹) confirm functional groups .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use fume hoods for synthesis .
  • First Aid :

  • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
  • Skin Contact : Wash with soap/water for 15 min; seek medical attention if irritation persists .
    • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain nucleophilic substitution reactions at the pyridine C-2 position?

  • Methodology : The electron-withdrawing nitrile group activates the pyridine ring for NAS. Density Functional Theory (DFT) studies suggest a two-step mechanism: (1) attack by the pyrrolidinone nitrogen at C-2, forming a Meisenheimer complex, and (2) departure of the chloride leaving group. Solvent polarity (e.g., DMF vs. THF) significantly impacts activation energy, with higher polarity accelerating the reaction . Kinetic isotope effect (KIE) experiments can further elucidate rate-determining steps.

Q. How to evaluate the compound’s biological activity against kinase targets?

  • Methodology :

  • In vitro assays : Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, BRAF). IC₅₀ values are determined via dose-response curves (1 nM–100 μM range) .
  • Cellular assays : Assess cytotoxicity in cancer cell lines (e.g., HepG2) using MTT assays. Compare results to positive controls (e.g., staurosporine) .
  • Structural analysis : Co-crystallize the compound with target kinases for X-ray diffraction studies to identify binding interactions (e.g., hydrogen bonds with hinge regions) .

Q. How can computational modeling predict metabolic stability and toxicity?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME or ADMETLab to calculate bioavailability scores, CYP450 inhibition risks, and hepatotoxicity .
  • Molecular Dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to identify vulnerable sites for oxidation .
  • Docking Studies : AutoDock Vina or Schrödinger Suite can model binding affinities to efflux transporters (e.g., P-gp), predicting resistance risks .

Q. How to resolve discrepancies in reaction yields reported across studies?

  • Methodology : Systematic optimization using Design of Experiments (DoE) is recommended. Variables to test include:

  • Catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) .
  • Solvent polarity (DMF vs. acetonitrile) .
  • Temperature gradients (80–120°C).
    • Case Study : A 15% yield increase was achieved by replacing K₂CO₃ with Cs₂CO₃ in NAS, likely due to enhanced nucleophilicity .

Q. What strategies enable regioselective functionalization of the pyridine ring?

  • Methodology :

  • Directing Groups : Introduce temporary groups (e.g., –B(OH)₂ via Suzuki coupling) to steer reactions to specific positions .
  • Microwave-Assisted Synthesis : Enhances selectivity by reducing side reactions (e.g., 80% regioselectivity at C-4 under 150°C, 30 min) .
  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to block reactive sites during multi-step syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.